2-(4-Hexyloxybenzoyl)-6-methoxypyridine
Overview
Description
“2-(4-Hexyloxybenzoyl)-6-methoxypyridine” is a chemical compound with the molecular formula C19H23NO2 . It has a molecular weight of 297.4 g/mol . The IUPAC name for this compound is 4-(hexyloxy)phenylmethanone .
Molecular Structure Analysis
The InChI code for “2-(4-Hexyloxybenzoyl)-6-methoxypyridine” is 1S/C19H23NO2/c1-3-4-5-6-14-22-17-12-10-16(11-13-17)19(21)18-9-7-8-15(2)20-18/h7-13H,3-6,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Scientific Research Applications
Protonation Sites and Hydrogen Bonding : A study by (Böck et al., 2021) discusses the synthesis and structural characterization of compounds closely related to 2-(4-Hexyloxybenzoyl)-6-methoxypyridine. They report different sites of protonation and distinct intermolecular hydrogen bonding patterns.
Metabolism of Anti-Cancer Agents : Research by (Lee et al., 2004) investigates the metabolism of a novel anti-cancer agent closely related to 2-(4-Hexyloxybenzoyl)-6-methoxypyridine in rats. They identify major metabolic pathways and the formation of various metabolites.
Potential in Bone Turnover : A study by (Hutchinson et al., 2003) identifies a compound with a methoxypyridine moiety, similar to 2-(4-Hexyloxybenzoyl)-6-methoxypyridine, showing efficacy in in vivo models of bone turnover.
IBX Mediated Transformations : Nair (2020) discusses the use of 2-Iodoxybenzoic acid (IBX) in the oxidation of methoxypyridine derivatives (Nair, 2020). This suggests the potential application of similar chemical processes involving 2-(4-Hexyloxybenzoyl)-6-methoxypyridine.
Gold(I) Complexes in Medicinal Chemistry : A study by (Goetzfried et al., 2020) examines the behavior of N-heterocyclic carbene gold(I) complexes in aqueous media, involving methoxypyridine, highlighting their prospects in medicinal chemistry.
Chemoselective Demethylation : Makino et al. (2019) developed a method for the chemoselective demethylation of methoxypyridine derivatives (Makino et al., 2019). This could be relevant for manipulating the structure of 2-(4-Hexyloxybenzoyl)-6-methoxypyridine for specific applications.
Synthesis and Photophysical Properties : Research by (Ahipa et al., 2014) on the synthesis of luminescent compounds containing methoxypyridine suggests potential applications in materials science.
Cytotoxicity of Coordination Complexes : Aliabadi et al. (2021) investigate the cytotoxicity of gallium(III) complexes containing pyridine derivatives, which could be extended to similar compounds like 2-(4-Hexyloxybenzoyl)-6-methoxypyridine (Aliabadi et al., 2021).
Spectroscopic Studies of Schiff Bases : A study by (Issa et al., 2008) investigates the spectroscopic properties of Schiff bases derived from compounds including methoxypyridines, which could be relevant for similar studies involving 2-(4-Hexyloxybenzoyl)-6-methoxypyridine.
properties
IUPAC Name |
(4-hexoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-4-5-6-14-23-16-12-10-15(11-13-16)19(21)17-8-7-9-18(20-17)22-2/h7-13H,3-6,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMRFZAUJCBANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217831 | |
Record name | [4-(Hexyloxy)phenyl](6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hexyloxybenzoyl)-6-methoxypyridine | |
CAS RN |
1187166-42-2 | |
Record name | [4-(Hexyloxy)phenyl](6-methoxy-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Hexyloxy)phenyl](6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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